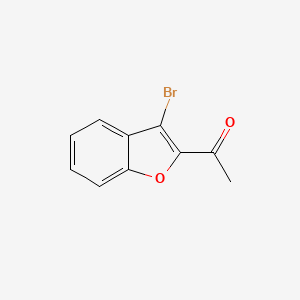

1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

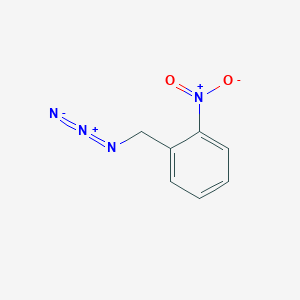

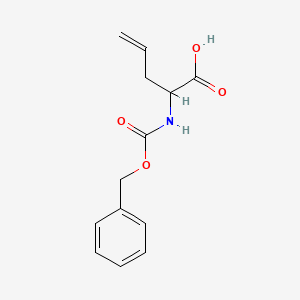

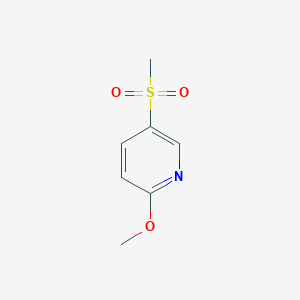

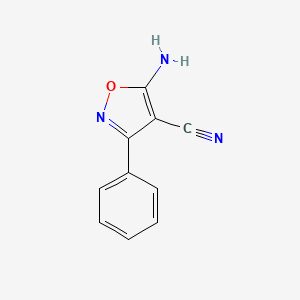

1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The specific structure of this compound includes a bromine atom attached to the third position of the benzofuran ring and an ethanone group at the first position.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been reported in the literature. For instance, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen groups have been synthesized from 2-(2-formylphenoxy)alkanoic acids . Although the exact synthesis of 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone is not detailed, the methodologies described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone is not directly analyzed in the provided papers, related compounds have been studied. For example, an X-ray analysis of a cocrystal containing a benzofuran derivative revealed the presence of O—H⋯N hydrogen bonds and C—H⋯π interactions . These types of interactions could also be relevant to the molecular structure of 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone, influencing its crystalline form and stability.

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives can be inferred from the literature. The reduction of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones to the corresponding ethanols using lithium aluminum hydride has been achieved with high yields . This suggests that the ketone group in 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone could similarly be reduced to an alcohol. Additionally, the presence of a bromine atom on the benzofuran ring could facilitate further halogen-exchange reactions or serve as a site for nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone can be hypothesized based on related compounds. The presence of a bromine atom is likely to increase the molecular weight and influence the compound's boiling and melting points. The ketone functional group contributes to the compound's ability to participate in various chemical reactions, such as reductions and nucleophilic additions. The aromatic nature of the benzofuran ring suggests that the compound may exhibit π-π interactions, which could affect its solubility and crystallization behavior .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of novel heterocyclic compounds. For example, Kwiecień and Szychowska (2006) synthesized 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with a halogen or nitro group in the benzofuran ring, starting from 2-(2-formylphenoxy)alkanoic acids (Kwiecień & Szychowska, 2006).

Dielectric and Thermal Properties : Çelik and Coskun (2018) synthesized derivatives of 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one and studied their dielectric and thermal properties, indicating potential applications in electronic materials (Çelik & Coskun, 2018).

Polymer Engineering : Koca et al. (2012) synthesized a novel methacrylate monomer containing a benzofuran side group and investigated its polymerization and thermal degradation kinetics, highlighting applications in polymer engineering (Koca et al., 2012).

Green Synthesis in Biocatalysis : Şahin (2019) demonstrated the green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol using a whole-cell biocatalyst, showcasing an environmentally friendly approach to producing chiral compounds (Şahin, 2019).

Synthesis of Chromene Derivatives : Rostami-Charati et al. (2012) described a method for synthesizing 9Hfuro[2,3-f]chromene-8,9-dicarboxylates using a three-component reaction involving 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone, showcasing advances in organic synthesis (Rostami-Charati et al., 2012).

Optoelectronic Applications : Coskun et al. (2019) synthesized benzofuran substituted chalcone derivatives and investigated their optoelectronic properties, suggesting potential use in electronic devices (Coskun et al., 2019).

Eigenschaften

IUPAC Name |

1-(3-bromo-1-benzofuran-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADCPIOQDOBMKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542583 |

Source

|

| Record name | 1-(3-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone | |

CAS RN |

99661-02-6 |

Source

|

| Record name | 1-(3-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)

![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)